N'-[(E)-pyridin-4-ylmethylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide
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Overview
Description
N-[(E)-pyridin-4-ylmethylideneamino]-2-(1,2,4-triazol-1-yl)acetamide is a heterocyclic compound that contains both pyridine and triazole rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the triazole ring, which is known for its versatility and ability to interact with various biological targets, makes this compound a valuable candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-pyridin-4-ylmethylideneamino]-2-(1,2,4-triazol-1-yl)acetamide typically involves the condensation of pyridine-4-carbaldehyde with 2-(1,2,4-triazol-1-yl)acetamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-[(E)-pyridin-4-ylmethylideneamino]-2-(1,2,4-triazol-1-yl)acetamide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-pyridin-4-ylmethylideneamino]-2-(1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-[(E)-pyridin-4-ylmethylideneamino]-2-(1,2,4-triazol-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of N-[(E)-pyridin-4-ylmethylideneamino]-2-(1,2,4-triazol-1-yl)acetamide involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to enzymes and receptors. This compound can inhibit the activity of enzymes such as DNA gyrase, glucosamine-6-phosphate synthase, and dihydrofolate reductase, disrupting essential biological pathways and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent containing a triazole ring.
Voriconazole: Another antifungal agent with a triazole moiety.
Trazodone: An antidepressant with a triazole structure.
Nefazodone: An antidepressant similar to trazodone.
Uniqueness
N-[(E)-pyridin-4-ylmethylideneamino]-2-(1,2,4-triazol-1-yl)acetamide is unique due to its combination of a pyridine ring and a triazole ring, which provides a distinct set of chemical and biological properties. This dual-ring structure enhances its ability to interact with a wide range of biological targets, making it a versatile compound for drug development and other applications .
Properties
Molecular Formula |
C10H10N6O |
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Molecular Weight |
230.23 g/mol |
IUPAC Name |
N-[(E)-pyridin-4-ylmethylideneamino]-2-(1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C10H10N6O/c17-10(6-16-8-12-7-14-16)15-13-5-9-1-3-11-4-2-9/h1-5,7-8H,6H2,(H,15,17)/b13-5+ |
InChI Key |
GZMBWWBYWBXKDH-WLRTZDKTSA-N |
Isomeric SMILES |
C1=CN=CC=C1/C=N/NC(=O)CN2C=NC=N2 |
Canonical SMILES |
C1=CN=CC=C1C=NNC(=O)CN2C=NC=N2 |
solubility |
13 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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